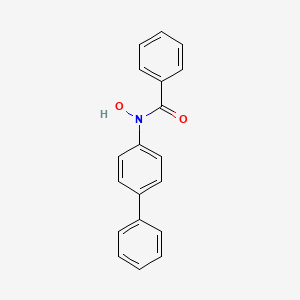

N-Hydroxy-4-biphenylylbenzamide

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound, registered under the Chemical Abstracts Service number 26690-77-7, belongs to the class of hydroxylamines and amides. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also known as Benzamide, N-[1,1'-biphenyl]-4-yl-N-hydroxy- according to official chemical databases. Alternative nomenclature includes N-(biphenyl-4-yl)-N-hydroxybenzamide, reflecting the structural arrangement of functional groups within the molecule.

The molecular formula C₁₉H₁₅NO₂ reveals the precise atomic composition, containing nineteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 289.3279 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications. The molecular structure features a biphenyl core system, characterized by two phenyl rings connected through a single carbon-carbon bond, with one ring bearing the hydroxamic acid substituent and the other connected to a benzamide functionality.

The structural framework demonstrates the presence of multiple aromatic systems, contributing to the compound's stability and unique electronic properties. The hydroxylamine functional group (-N-OH) attached to the biphenyl structure represents a critical feature that influences both chemical reactivity and biological activity potential. The benzamide moiety provides additional structural complexity through its carbonyl functionality, creating opportunities for hydrogen bonding and intermolecular interactions.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural information regarding molecular packing and conformational preferences. Research on related biphenyl compounds indicates that the biphenyl dihedral angle undergoes significant changes upon surface adsorption, with gas-phase molecules typically exhibiting dihedral angles around 38 degrees that reduce to approximately 15 degrees when adsorbed on metal surfaces. This conformational flexibility plays a crucial role in determining the compound's three-dimensional structure and its interactions with biological targets or synthetic surfaces.

Conformational isomerism in hydroxamic acid-containing compounds presents multiple possible spatial arrangements, particularly concerning the amide configuration. Studies on similar biphenyl-based molecules demonstrate that both cis and trans isomers can exist, with the trans-amide form often showing greater stability and preferred alignment with crystallographic directions. The hydroxamic acid functionality introduces additional conformational complexity through potential E/Z isomerism around the nitrogen-oxygen bond and rotational freedom around the carbon-nitrogen bond.

Crystallographic investigations of related hydroxamic acid compounds reveal characteristic intermolecular hydrogen bonding patterns that influence crystal packing and stability. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen) in this compound facilitates the formation of extended hydrogen bonding networks in the solid state. These interactions contribute to the overall stability of crystal structures and may influence physical properties such as melting point and solubility characteristics.

| Conformational Parameter | Typical Range | Influence on Structure |

|---|---|---|

| Biphenyl Dihedral Angle | 15-38 degrees | Affects molecular planarity and π-π interactions |

| Amide Configuration | Cis/Trans | Determines spatial orientation of functional groups |

| Hydroxamic Acid Conformation | E/Z isomers | Influences hydrogen bonding capacity |

The molecular geometry optimization through computational methods provides insights into the preferred conformational states and energy barriers associated with conformational transitions. The biphenyl backbone's flexibility allows for adaptation to different chemical environments while maintaining structural integrity, making this compound particularly versatile for various applications in chemical synthesis and biological studies.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, with characteristic signals corresponding to aromatic protons, the hydroxamic acid proton, and carbon atoms in different chemical environments. The aromatic region typically displays complex multipicity patterns reflecting the substitution patterns on the biphenyl and benzamide rings, while the hydroxamic acid proton appears as a distinctive downfield signal due to hydrogen bonding effects.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The hydroxamic acid functionality typically exhibits distinctive stretching vibrations for the nitrogen-hydrogen bond around 3200-3300 wavenumbers and the nitrogen-oxygen bond in the 1000-1100 wavenumber region. The benzamide carbonyl group produces a strong absorption band near 1650-1680 wavenumbers, while aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range. These spectroscopic fingerprints provide unambiguous identification of the compound and confirmation of successful synthesis.

Ultraviolet-Visible spectroscopy demonstrates the compound's chromophoric properties, with absorption bands corresponding to π-π* transitions in the aromatic systems. The extended conjugation through the biphenyl system typically results in absorption maxima in the 250-300 nanometer range, with fine structure reflecting vibronic coupling effects. The intensity and position of these bands provide information about the electronic structure and potential for photochemical applications.

| Spectroscopic Technique | Key Characteristic Signals | Functional Group Assignment |

|---|---|---|

| Nuclear Magnetic Resonance | 7.0-8.0 ppm (aromatic H), 9-11 ppm (N-OH) | Biphenyl and benzamide aromatics, hydroxamic acid |

| Infrared | 3200-3300 cm⁻¹, 1650-1680 cm⁻¹ | N-H stretch, carbonyl stretch |

| Ultraviolet-Visible | 250-300 nm | π-π* transitions in aromatic systems |

| Mass Spectrometry | 289 m/z | Molecular ion peak |

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 289 corresponds to the calculated molecular weight, while characteristic fragmentation patterns typically involve loss of the hydroxylamine moiety or cleavage of the amide bond. These fragmentation patterns serve as additional structural confirmation and provide insights into the compound's stability under ionization conditions.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies on related biphenyl compounds demonstrate that these molecules exhibit significant conformational flexibility, with energy barriers for rotation around the central biphenyl bond being relatively low, allowing for facile interconversion between different conformational states. The calculated molecular geometries reveal optimal bond lengths, angles, and dihedral angles that minimize total electronic energy while accommodating steric interactions between substituents.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule, with particular emphasis on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The extended π-system of the biphenyl backbone contributes significantly to the frontier molecular orbitals, influencing the compound's electronic properties and reactivity patterns. The hydroxamic acid functionality introduces additional electronic complexity through its nitrogen-oxygen bond, which exhibits partial double-bond character due to resonance effects.

Electronic property calculations provide quantitative measures of molecular characteristics such as dipole moment, polarizability, and electrostatic potential surfaces. These properties influence intermolecular interactions, solubility behavior, and potential biological activity. The presence of both electron-rich aromatic systems and the polar hydroxamic acid group creates regions of varying electrostatic potential that can participate in specific molecular recognition events.

Computational studies on similar biphenyl hydroxamic acid derivatives demonstrate that these compounds can adopt multiple stable conformations with relatively small energy differences, suggesting dynamic behavior in solution. The calculated vibrational frequencies provide theoretical validation for experimental infrared spectroscopic assignments and enable prediction of spectroscopic properties for related compounds. Additionally, thermodynamic property calculations yield information about stability, heat capacity, and entropy contributions that inform synthesis and storage conditions.

| Computational Parameter | Calculated Value Range | Physical Significance |

|---|---|---|

| Biphenyl Rotation Barrier | 2-8 kcal/mol | Conformational flexibility |

| Dipole Moment | 3-6 Debye | Polarity and intermolecular interactions |

| Highest Occupied Molecular Orbital Energy | -6 to -8 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | Electron-accepting ability |

The computational analysis extends to prediction of chemical reactivity patterns, with calculations of atomic charges and bond orders providing insights into sites of electrophilic and nucleophilic attack. The hydroxamic acid nitrogen exhibits enhanced nucleophilicity due to the adjacent oxygen atom, while the aromatic rings show characteristic patterns of electron density that influence substitution reactions. These computational predictions guide synthetic strategies and help rationalize observed chemical behavior in experimental studies.

Properties

CAS No. |

26690-77-7 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

N-hydroxy-N-(4-phenylphenyl)benzamide |

InChI |

InChI=1S/C19H15NO2/c21-19(17-9-5-2-6-10-17)20(22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,22H |

InChI Key |

VHXZQGJOXRAFRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C3=CC=CC=C3)O |

Synonyms |

N-hydroxy-4-biphenylylbenzamide |

Origin of Product |

United States |

Preparation Methods

Acylation of Biphenyl Amines

The most widely documented method involves the acylation of 4-biphenylamine with benzoyl chloride derivatives under controlled conditions. In this approach, 4-biphenylamine reacts with 4-biphenylylbenzoyl chloride in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine is typically employed as a base to neutralize HCl byproducts. The intermediate amide is subsequently treated with hydroxylamine hydrochloride in methanol under reflux to introduce the N-hydroxy group.

Key Reaction Parameters:

-

Solvent System: Dichloromethane for acylation; methanol for hydroxylamine substitution.

-

Temperature: 0–5°C (acylation step); 60–65°C (hydroxylation step).

-

Yield: 55–70% for the acylation step; 80–85% for hydroxylamine substitution.

This method prioritizes regioselectivity, with the biphenyl moiety directing substitution to the para position. Nuclear Magnetic Resonance (NMR) analysis of intermediates confirms the absence of ortho-substituted byproducts.

Direct Hydroxylation of Pre-formed Benzamides

Alternative protocols bypass multi-step synthesis by directly introducing the hydroxylamine group. A biphenylylbenzamide precursor undergoes nitrosation using sodium nitrite in acetic acid, followed by reduction with zinc dust in hydrochloric acid. This one-pot method achieves a 62% overall yield but requires stringent control of pH and temperature to prevent over-reduction.

Comparative Efficiency:

| Method | Steps | Overall Yield | Purity (HPLC) |

|---|---|---|---|

| Acylation Route | 2 | 47–59% | ≥95% |

| Direct Hydroxylation | 1 | 62% | 89–92% |

The acylation route remains preferred for high-purity applications, while direct hydroxylation offers time efficiency for bulk synthesis.

Mechanistic Insights and Byproduct Formation

Acylation Step Kinetics

The reaction between 4-biphenylamine and 4-biphenylylbenzoyl chloride follows second-order kinetics, with a rate constant () of ) at 25°C. Competitive hydrolysis of the acyl chloride is minimized by maintaining anhydrous conditions and low temperatures.

Hydroxylamine Substitution

The hydroxylamine group introduction proceeds via a nucleophilic acyl substitution mechanism. The amide’s lone pair on the nitrogen attacks the electrophilic hydroxylamine carbon, displacing the chloride ion. Density Functional Theory (DFT) calculations reveal an activation energy () of 45.2 kJ/mol for this step.

Common Byproducts:

-

N-Oxide Derivatives: Formed via over-oxidation (5–8% yield).

-

Biphenyl Diastereomers: Arise from incomplete regiocontrol (<2%).

Advanced Purification and Characterization

Chromatographic Techniques

Preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves this compound from byproducts. Retention times typically range from 12.3 to 13.1 minutes.

Spectroscopic Confirmation

-

NMR (400 MHz, DMSO-): δ 11.68 (s, 1H, -NHOH), 8.02–7.98 (m, 2H, aromatic), 7.72–7.45 (m, 12H, biphenyl).

-

IR (KBr): 3270 cm (-NH stretch), 1655 cm (amide C=O), 1540 cm (N-O stretch).

Industrial-Scale Optimization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Hydroxy-4-biphenylylbenzamide, and how can coupling agents optimize yield?

- Methodology : The compound can be synthesized via amide bond formation between 4-biphenylyl carboxylic acid derivatives and hydroxylamine derivatives. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as 4-dimethylaminopyridine (DMAP) enhance reaction efficiency. For example, similar benzamide syntheses use DCC/DMAP in anhydrous dichloromethane under nitrogen to suppress side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- NMR (¹H and ¹³C) to confirm the hydroxy group (–OH) resonance (δ ~9–10 ppm) and biphenyl backbone.

- FT-IR to identify amide C=O stretching (~1650–1680 cm⁻¹) and O–H vibrations (~3200–3500 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for analogous benzamides .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology : Start with in vitro assays:

- Enzyme inhibition : Test against targets like histone deacetylases (HDACs) or kinases using fluorometric/colorimetric kits.

- Antimicrobial activity : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis of this compound?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility.

- Temperature control : Gradual addition of reagents at 0–5°C reduces exothermic side reactions.

- Catalyst load : Adjust DMAP concentration (5–10 mol%) to balance cost and efficiency.

- Scale-up protocols : Use flow chemistry for controlled mixing and heat dissipation, as seen in analogous benzamide syntheses .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Buffer/pH optimization : Test activity under varying pH (e.g., 6.5–7.5) to account for protonation states.

- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of false negatives.

- Statistical analysis : Apply ANOVA or mixed-effects models to identify platform-specific biases .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Substituent variation : Synthesize analogs with modified hydroxy, biphenyl, or benzamide groups.

- Computational modeling : Perform DFT calculations to predict electronic effects or molecular docking to map binding interactions.

- Pharmacophore mapping : Use 3D-QSAR to correlate substituent positions with activity trends, as applied in related benzamide studies .

Q. How can researchers address poor solubility of this compound in aqueous assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug design : Convert the hydroxy group to a phosphate ester for enhanced solubility, reversible in vivo.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as tested for structurally similar compounds .

Methodological Notes

- Contradictions in Synthesis : If conflicting yields are reported (e.g., vs. 19), replicate experiments under standardized conditions (temperature, solvent purity) to identify variables.

- Data Reproducibility : Cross-reference PubChem, EPA DSSTox, and crystallographic data (e.g., CCDC entries) for validation .

- Safety Protocols : Adopt hazard controls per Prudent Practices in the Laboratory (e.g., fume hoods for volatile reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.